molecular formula C16H16BrNO2S B2707700 N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide CAS No. 339099-74-0

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide

Cat. No.: B2707700
CAS No.: 339099-74-0
M. Wt: 366.27
InChI Key: KQCLYPQPOSOCHH-UHFFFAOYSA-N
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Description

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide is a useful research compound. Its molecular formula is C16H16BrNO2S and its molecular weight is 366.27. The purity is usually 95%.
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Scientific Research Applications

Cytotoxicity and Potential as Antitumor Agents

Research into structurally similar compounds, such as methoxy and bromo-substituted benzenesulphonamides, has shown significant cytotoxicity against various human tumor cell lines, including HeLa, HT-29, and notably, the MCF7 breast adenocarcinoma cell line. These compounds, particularly those with 2,5-dimethoxyaniline and 4-brominated modifications, demonstrate potent antiproliferative potency, disrupting microtubule networks in cells, inducing apoptotic cell death, and suggesting tubulin as a target. This positions them as promising new antitumor agents, with studies highlighting their effectiveness and mechanisms of action, such as inhibiting microtubular protein polymerization and not being substrates for multidrug resistance (MDR) pathways (González et al., 2021).

Carbonic Anhydrase Inhibition for Antitumor Applications

Halogenated sulfonamides, closely related in structure and function to N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide, have been synthesized and studied for their ability to inhibit carbonic anhydrase (CA) IX, a tumor-associated enzyme. These compounds show potential as antitumor agents, given their potent inhibition of CA IX, with implications for targeting tumor physiology without affecting the function of physiologically relevant isozymes. Such studies underscore the relevance of halogenated sulfonamides in cancer research, offering a foundation for developing more selective and potent inhibitors (Ilies et al., 2003).

Antioxidant Activity from Marine Sources

Bromophenol derivatives, including compounds with structural features akin to this compound, have been isolated from marine algae and evaluated for their antioxidant activities. These studies reveal that such derivatives exhibit potent free radical scavenging activities, comparable to or even exceeding those of standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests potential applications in food and pharmaceutical industries as natural antioxidants, highlighting the diverse utility of bromophenol compounds in scientific research (Li et al., 2011).

Properties

IUPAC Name

N-[2-(4-bromophenyl)sulfanylethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2S/c1-20-14-6-2-12(3-7-14)16(19)18-10-11-21-15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCLYPQPOSOCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCSC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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